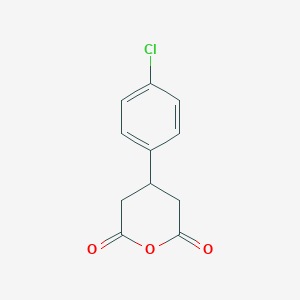

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202191 | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53911-68-5 | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053911685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a valuable cyclic anhydride intermediate in organic and medicinal chemistry. The document delineates two robust synthetic pathways to the key precursor, 3-(4-chlorophenyl)glutaric acid, and details the subsequent cyclization to the target anhydride. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis. This guide emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound, also known by its synonyms β-(4-Chlorophenyl)glutaric anhydride or 3-(p-chlorophenyl)glutaric anhydride, is a pivotal intermediate, notably in the synthesis of pharmaceuticals such as Baclofen, a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] Its reactive anhydride functionality allows for various nucleophilic ring-opening reactions, making it a versatile building block for creating diverse molecular scaffolds.[2]

The primary and most direct route to the target compound is the intramolecular dehydration of 3-(4-chlorophenyl)glutaric acid. This guide, therefore, is structured in two main parts:

-

Part A: Synthesis of the Dicarboxylic Acid Precursor, 3-(4-chlorophenyl)glutaric acid. Two effective and well-documented methods are presented, offering flexibility based on available starting materials and laboratory capabilities.

-

Part B: Cyclization to this compound. A detailed protocol for the dehydration of the glutaric acid derivative to the final cyclic anhydride is provided, emphasizing conditions that ensure high purity and yield.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic strategy for this compound.

Part A: Synthesis of 3-(4-Chlorophenyl)glutaric Acid

The cornerstone of this synthesis is the efficient preparation of the substituted glutaric acid precursor. We present two validated methods.

Method 1: Knoevenagel Condensation and Michael Addition Route

This classical approach builds the carbon skeleton from readily available starting materials: 4-chlorobenzaldehyde and ethyl acetoacetate. The reaction proceeds through a cascade of a Knoevenagel condensation, a Michael addition, and subsequent saponification and decarboxylation.

Rationale: This method is highly versatile and provides a logical, step-by-step construction of the target molecule. The use of a base like piperidine for the initial condensation is a mild and effective choice. The subsequent hydrolysis and decarboxylation under strong basic conditions is a standard and robust transformation.[1]

Step 1: Synthesis of p-Chlorobenzylidene-bis-acetoacetic ester

-

To a mixture of 28 g of p-chlorobenzaldehyde and 52 g of ethyl acetoacetate in a suitable reaction vessel, add 4 mL of piperidine at 0°C.

-

Allow the mixture to stand at 0-5°C for one hour, then stir at 20-25°C for 24 hours.

-

Add 200 mL of absolute ethanol to the reaction mixture.

-

Thoroughly chill the mixture to induce precipitation and filter the solid product.

-

Wash the precipitate with 50% ethanol until a white product is obtained.

Step 2: Hydrolysis to 3-(4-chlorophenyl)glutaric acid

-

Prepare a hot solution of 200 g of potassium hydroxide in 150 mL of water.

-

Add the p-chlorobenzylidene-bis-acetoacetic ester from Step 1 portionwise to the stirred, hot KOH solution.

-

Maintain the reaction mixture at 90-95°C for 2 hours.[1]

-

After cooling, dilute the mixture with two volumes of water and wash with diethyl ether to remove non-polar impurities.

-

Slowly acidify the aqueous layer with approximately 550 mL of concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid.[3]

-

Chill the mixture thoroughly and collect the precipitate by filtration.

-

Wash the filter cake several times with ice-cold water and dry in vacuo at 60°C.

Method 2: Hydrolysis of a Pre-formed Precursor

This method is applicable if a suitable advanced intermediate, such as a nitrile or ester derivative of 3-(4-chlorophenyl)glutaric acid, is available. A common starting point in related syntheses is a cyano- or ester-containing intermediate, often referred to as a "baclofen impurity".[3][4]

Rationale: This is a more direct route if the precursor is accessible. Strong base-catalyzed hydrolysis is a highly effective method for converting nitriles and esters to carboxylic acids simultaneously.

-

Dissolve the precursor intermediate (e.g., a cyano-ester derivative) in a 30 N aqueous solution of potassium hydroxide (e.g., 157 g of precursor in 420 mL of KOH solution).[3]

-

Heat the reaction mixture with stirring at 85-90°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (2:3 v/v).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 400 mL of dichloromethane and 500 mL of deionized water and stir for 20 minutes for extraction.

-

Separate the aqueous and organic layers, discarding the organic layer.

-

Acidify the aqueous layer to pH 1-2 with 6 M hydrochloric acid to precipitate the product.[3]

-

Filter the precipitated solid, wash with deionized water, and dry under vacuum at 55-60°C for 5 hours.

| Parameter | Method 1 (from Aldehyde) | Method 2 (from Impurity) |

| Starting Materials | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Piperidine | "Baclofen Impurity 9" (or similar advanced intermediate) |

| Key Reagents | KOH, Concentrated HCl | KOH, 6 M HCl |

| Reaction Temp. | 90-95°C (Hydrolysis) | 85-90°C (Hydrolysis) |

| Reported Yield | Good (Specific value not provided in source) | 86.4%[3] |

| Purity (after purif.) | High (Recrystallization may be needed) | 99.9% (HPLC, after recrystallization from MIBK)[3] |

| Melting Point | Not specified | 166.5–167.3 °C[3] |

Part B: Synthesis of this compound

The final step is the intramolecular cyclization of 3-(4-chlorophenyl)glutaric acid via dehydration. While simple heating can effect this transformation, the use of a dehydrating agent such as acetic anhydride typically results in a cleaner reaction and a purer product.[5][6] This method avoids the very high temperatures (e.g., 800°C) or harsh dehydrating agents like P₂O₅ that are sometimes used for anhydride synthesis.[7]

Mechanism Rationale: The mechanism involves the formation of a mixed anhydride by the reaction of one of the carboxylic acid groups with acetic anhydride. The second carboxylic acid group then acts as an intramolecular nucleophile, attacking the more electrophilic carbonyl carbon of the mixed anhydride and displacing acetate as a leaving group to form the stable six-membered cyclic anhydride.

Caption: Mechanism of anhydride formation using acetic anhydride.

Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from a well-established procedure for the synthesis of a substituted glutaric anhydride.[8]

-

Place the dried 3-(4-chlorophenyl)glutaric acid (e.g., 0.1 mole) into a round-bottom flask equipped with a reflux condenser protected by a drying tube (e.g., calcium chloride).

-

Add acetic anhydride (e.g., 1.5-2 molar equivalents). The use of acetic anhydride as both reagent and solvent is effective. For larger scales, a co-solvent might be considered, but for this transformation, neat acetic anhydride is preferred.

-

Heat the mixture gently under reflux (boiling point of acetic anhydride is ~139°C) for 1-2 hours.

-

After cooling, remove the excess acetic acid and acetic anhydride by distillation under reduced pressure (water aspirator followed by an oil pump).[8]

-

The resulting crude product, which may be an oil or a semi-solid, can be purified by vacuum distillation or recrystallization. For recrystallization, a solvent system such as hot ethyl acetate with the slow addition of hexane can be effective.[6]

| Parameter | Value / Description |

| Starting Material | 3-(4-Chlorophenyl)glutaric Acid |

| Reagent | Acetic Anhydride |

| Reaction Temp. | ~139°C (Reflux) |

| Reaction Time | 1-2 hours |

| Work-up | Removal of volatiles under reduced pressure |

| Purification | Vacuum distillation or recrystallization (e.g., Ethyl Acetate/Hexane) |

| Product Form | White solid[9] |

| Molecular Weight | 224.64 g/mol [9] |

| Melting Point | 128-130°C |

Conclusion and Future Perspectives

The synthesis of this compound is a robust and reproducible process. The key to a successful outcome lies in the careful preparation and purification of the 3-(4-chlorophenyl)glutaric acid precursor, for which two effective methods have been detailed. The final cyclization using acetic anhydride is an efficient and clean method for generating the target cyclic anhydride. This guide provides the necessary technical detail and scientific rationale to empower researchers in their synthetic endeavors, whether for the development of new pharmaceuticals or as a starting point for further chemical exploration.

References

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. nbinno.com [nbinno.com]

- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]

A Comprehensive Technical Guide to 3-(p-Chlorophenyl)glutaric Anhydride: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is paramount for successful drug synthesis and formulation. This guide provides an in-depth technical overview of 3-(p-Chlorophenyl)glutaric anhydride, a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Baclofen, a muscle relaxant. As a Senior Application Scientist, this document is crafted to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and application of this important chemical entity. Our focus extends beyond a mere compilation of data, aiming to provide a causal understanding behind experimental choices and to ensure the trustworthiness of the described protocols.

Chemical Identity and Core Physicochemical Properties

3-(p-Chlorophenyl)glutaric anhydride, a cyclic dicarboxylic anhydride, presents as a white solid under standard conditions[1]. Its molecular structure, characterized by a chlorophenyl group attached to a glutaric anhydride ring, dictates its reactivity and physical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-chlorophenyl)oxane-2,6-dione | [2] |

| CAS Number | 53911-68-5 | [1][2] |

| Molecular Formula | C₁₁H₉ClO₃ | [1][2] |

| Molecular Weight | 224.64 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 393 °C | [1] |

| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. | [1] |

Synthesis Pathway Overview:

The primary route to 3-(p-Chlorophenyl)glutaric anhydride involves the dehydration of its corresponding dicarboxylic acid, 3-(p-Chlorophenyl)glutaric acid[3]. This precursor is typically synthesized through a multi-step process. A common starting point is the reaction of 4-chlorobenzaldehyde with a suitable active methylene compound.

Analytical Characterization: Protocols and Methodologies

A robust analytical framework is essential for verifying the identity, purity, and stability of 3-(p-Chlorophenyl)glutaric anhydride. The following sections detail the experimental protocols for its comprehensive characterization.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is generally suitable for a molecule with the polarity of 3-(p-Chlorophenyl)glutaric anhydride. The following protocol is adapted from established methods for the analysis of Baclofen and its impurities, which share structural similarities[4][5][6][7][8].

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm, a wavelength where the chlorophenyl chromophore exhibits significant absorbance.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-(p-Chlorophenyl)glutaric anhydride.

-

Dissolve in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Self-Validation: The method's suitability should be confirmed by assessing parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines. This involves analyzing a series of known concentrations of the analyte and any known impurities.

Spectroscopic Identification

Rationale: Spectroscopic techniques provide definitive structural information, confirming the identity of the compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include multiplets for the diastereotopic methylene protons of the glutaric anhydride ring, a multiplet for the methine proton, and signals in the aromatic region corresponding to the p-substituted chlorophenyl group.

-

¹³C NMR: Carbon signals for the two carbonyl groups, the aliphatic carbons of the ring, and the aromatic carbons of the chlorophenyl substituent are anticipated.

2.2.2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful tool for identifying functional groups. For an anhydride, the characteristic carbonyl stretching frequencies are key identifiers.

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Absorptions:

-

C=O Stretching: Two distinct, strong absorption bands are expected for the symmetric and asymmetric stretching of the anhydride carbonyl groups, typically in the region of 1850-1750 cm⁻¹.

-

C-O Stretching: A strong band in the 1300-900 cm⁻¹ region corresponding to the C-O-C stretching of the anhydride.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A band in the 850-550 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Expected Results:

-

The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 224.64 g/mol should be observed.

-

Characteristic fragmentation patterns, such as the loss of CO or CO₂, can provide further structural elucidation.

Thermal Analysis

Rationale: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and melting behavior of the compound[12]. This information is vital for handling, storage, and downstream processing.

2.3.1. Thermogravimetric Analysis (TGA)

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an appropriate pan (e.g., alumina).

-

Heating Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature. A stable compound will exhibit a flat baseline until the onset of decomposition. The decomposition temperature and the presence of any residual mass can be determined.

2.3.2. Differential Scanning Calorimetry (DSC)

Experimental Protocol:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes its melting point.

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen).

Expected Results: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Application in Drug Development: A Key Intermediate for Baclofen

3-(p-Chlorophenyl)glutaric anhydride serves as a critical intermediate in the synthesis of Baclofen, a GABA-B receptor agonist used as a muscle relaxant[13]. The synthesis typically proceeds through the formation of the corresponding glutarimide, followed by a Hofmann rearrangement.

Significance of Physicochemical Properties in Synthesis:

-

Purity: High purity of the anhydride is essential to ensure a high yield and purity of the final API, minimizing the formation of impurities that could be difficult to remove in later stages.

-

Solubility: Knowledge of its solubility in various solvents is crucial for optimizing reaction conditions and for purification processes such as recrystallization.

-

Thermal Stability: Understanding the decomposition temperature from TGA helps in defining safe operating temperatures for the synthetic reactions and drying processes.

-

Melting Point: The melting point is a key indicator of purity. A sharp melting range, as determined by DSC, is indicative of a highly pure compound.

Handling and Storage

Given its nature as an anhydride, 3-(p-Chlorophenyl)glutaric anhydride is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis back to the dicarboxylic acid[1]. It is also advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as it may be irritating to the eyes, respiratory system, and skin[1].

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 3-(p-Chlorophenyl)glutaric anhydride and has detailed robust analytical methodologies for its characterization. The presented data and protocols are intended to serve as a valuable resource for scientists and professionals in the field of drug development, enabling a more informed and efficient use of this key pharmaceutical intermediate. Adherence to the principles of scientific integrity and the application of self-validating analytical systems, as outlined in this guide, are fundamental to ensuring the quality and consistency of research and manufacturing outcomes.

References

- 1. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]

- 2. 3-(p-Chlorophenyl)glutaric Anhydride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaric anhydride(108-55-4) 1H NMR [m.chemicalbook.com]

- 10. 3-METHYLGLUTARIC ANHYDRIDE(4166-53-4) 1H NMR spectrum [chemicalbook.com]

- 11. 3,3-DIMETHYLGLUTARIC ANHYDRIDE(4160-82-1) 1H NMR spectrum [chemicalbook.com]

- 12. iitk.ac.in [iitk.ac.in]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a heterocyclic compound with structural similarities to known bioactive molecules. In the absence of direct empirical data on its specific biological targets, this document synthesizes information from structurally related compounds to formulate a primary hypothesis centered on covalent modification of protein targets through acylation. We further explore potential downstream cellular consequences, including enzyme inhibition and disruption of signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a theoretical framework and detailed experimental protocols to elucidate its precise molecular interactions and therapeutic potential.

Introduction and Molecular Profile

This compound, also identified by its synonym 3-(4-chlorophenyl)glutaric anhydride, is a synthetic small molecule featuring a dihydropyran-dione heterocyclic core substituted with a 4-chlorophenyl group. Its chemical structure suggests a high degree of reactivity, primarily attributed to the cyclic anhydride moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₃ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| Appearance | White solid | [2] |

| Solubility | Slightly soluble in chloroform, DMSO, and Ethyl Acetate | [2] |

| Stability | Moisture sensitive | [2] |

The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active compounds, often contributing to target binding affinity and specificity. The dihydropyran-dione ring system, being a cyclic anhydride, is inherently electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of our primary hypothesis regarding its mechanism of action.

Primary Hypothesis: Covalent Inhibition via Protein Acylation

Based on its chemical structure as a cyclic anhydride, we postulate that the primary mechanism of action of this compound involves the covalent modification of nucleophilic residues on protein targets. Cyclic anhydrides are known to be potent acylating agents, readily reacting with nucleophiles such as the side chains of lysine (amine), serine (hydroxyl), and threonine (hydroxyl) residues in proteins.[3][4]

This acylation would result in the opening of the pyran-dione ring and the formation of a stable amide or ester bond with the target protein, leading to a covalent adduct. Such an irreversible or slowly reversible modification can profoundly alter the protein's structure, function, and interactions with other molecules.

Caption: Proposed acylation of a protein by this compound.

Potential Biological Consequences and Therapeutic Implications

The covalent modification of key proteins can lead to a range of biological effects. Drawing parallels from structurally related compounds, we can infer potential therapeutic applications for this compound.

Enzyme Inhibition

Many enzymes rely on critical nucleophilic residues within their active sites for catalysis. Covalent modification of these residues by the compound could lead to irreversible enzyme inhibition.[5] This is a common mechanism for many drugs. Given the structural similarities to certain kinase inhibitors, it is plausible that this compound could target enzymes within signaling pathways crucial for cell proliferation and survival.[6][7][8]

Anticancer Activity

Numerous pyran and dihydropyran derivatives, particularly those bearing a 4-chlorophenyl moiety, have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[9] For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to inhibit the kinase AKT2/PKBβ and exhibit anti-glioma activity.[6][7][8] It is therefore hypothesized that this compound may exert anticancer effects by targeting proteins involved in cancer cell proliferation, survival, or metabolism. Other compounds containing a 4-chlorophenyl group have been found to inhibit tubulin polymerization, a validated anticancer mechanism.[10]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a systematic experimental approach is required. The following workflows are designed to test the central hypothesis of covalent protein modification and to identify the specific molecular targets and cellular pathways affected.

Workflow 1: Assessment of Covalent Binding

Objective: To determine if this compound covalently modifies proteins.

Caption: Experimental workflow to assess covalent protein binding.

Detailed Protocol:

-

Incubation: Incubate this compound with a model protein rich in nucleophilic residues (e.g., bovine serum albumin, BSA) at various concentrations and time points.

-

Removal of Unbound Compound: Subject the reaction mixture to extensive dialysis or size-exclusion chromatography to remove any non-covalently bound compound.

-

Mass Spectrometry Analysis: Analyze the protein sample by high-resolution mass spectrometry (e.g., LC-ESI-QTOF MS) to detect an increase in mass corresponding to the molecular weight of the compound.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to identify the specific amino acid residues that have been modified.

-

SDS-PAGE Analysis: Run the samples on SDS-PAGE. A covalent modification may result in a detectable shift in the protein's electrophoretic mobility.

Workflow 2: Target Identification using Chemical Proteomics

Objective: To identify the specific protein targets of this compound in a cellular context.

Caption: Chemical proteomics workflow for target identification.

Detailed Protocol:

-

Probe Synthesis: Synthesize an analog of the compound containing a bio-orthogonal tag, such as an alkyne or azide group, for subsequent "click chemistry" ligation.

-

Cell Treatment and Lysis: Treat cultured cells (e.g., a cancer cell line) with the tagged probe. Lyse the cells to obtain a total protein extract.

-

Click Chemistry: React the cell lysate with a corresponding reporter tag (e.g., biotin-azide if using an alkyne probe) via a copper-catalyzed or copper-free click reaction.

-

Affinity Purification: Use streptavidin-coated beads to enrich for biotin-tagged proteins (i.e., the covalent targets of the probe).

-

Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow 3: Cellular Pathway Analysis

Objective: To determine the effect of the compound on key cellular signaling pathways.

Detailed Protocol:

-

Cell Viability Assays: Perform dose-response studies in a panel of cancer cell lines to determine the compound's IC₅₀ for cytotoxicity.

-

Kinase Profiling: Based on the structural alerts for kinase inhibition, screen the compound against a panel of purified kinases to identify potential direct enzymatic targets.

-

Western Blot Analysis: Treat cells with the compound and perform Western blotting to analyze the phosphorylation status of key signaling proteins, such as those in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8]

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Employ techniques such as Annexin V/PI staining or caspase activity assays to determine if the compound induces apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a reactive molecule with the potential to act as a covalent modifier of protein function. The proposed hypothesis of protein acylation provides a solid foundation for future research. The experimental workflows outlined in this guide offer a systematic approach to elucidate its precise mechanism of action, identify its molecular targets, and explore its therapeutic potential, particularly in the context of oncology. Successful execution of these studies will be critical in advancing our understanding of this compound and its potential translation into a novel therapeutic agent.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]

- 3. fiveable.me [fiveable.me]

- 4. nbinno.com [nbinno.com]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to β-(4-Chlorophenyl)glutaric Anhydride (CAS No. 53911-68-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-(4-chlorophenyl)glutaric anhydride (CAS No. 53911-68-5), a pivotal chemical intermediate in modern organic and medicinal chemistry. The document delves into the compound's detailed chemical structure, physicochemical properties, and robust synthesis protocols. Emphasis is placed on its critical role as a precursor in the manufacturing of Baclofen, a clinically significant muscle relaxant. Furthermore, this guide explores the broader synthetic utility of this cyclic anhydride, underpinned by an analysis of its reactivity. Detailed experimental procedures, spectroscopic data, and safety protocols are included to furnish researchers and drug development professionals with the requisite knowledge for its effective and safe application.

Introduction

β-(4-Chlorophenyl)glutaric anhydride, also known as 3-(4-chlorophenyl)glutaric anhydride or 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, is a cyclic anhydride derivative of glutaric acid.[1] Its chemical structure, featuring a reactive anhydride ring and a substituted phenyl group, renders it a valuable building block in organic synthesis.[2] The paramount application of this compound lies in its role as a key intermediate in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative utilized for its muscle relaxant properties.[2] The efficient and high-yield production of Baclofen is intrinsically linked to the availability of high-purity β-(4-chlorophenyl)glutaric anhydride.[2] Beyond this well-established application, its inherent reactivity as a cyclic anhydride opens avenues for its use in the synthesis of diverse molecular architectures, including novel drug candidates and functional materials.[2]

Chemical Structure and Properties

The chemical identity of β-(4-chlorophenyl)glutaric anhydride is defined by the following structural and physical characteristics:

| Property | Value | Reference(s) |

| CAS Number | 53911-68-5 | [1] |

| Molecular Formula | C₁₁H₉ClO₃ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(4-Chlorophenyl)glutaric anhydride, β-(p-Chlorophenyl)glutaric anhydride | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 393.2 ± 42.0 °C at 760 mmHg | [3] |

| Flash Point | 176.0 ± 26.9 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [4] |

| Stability | Moisture sensitive, hygroscopic | [1] |

Chemical Structure Diagram:

References

Spectroscopic Characterization of 4-(4-chlorophenyl)oxane-2,6-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-chlorophenyl)oxane-2,6-dione, a substituted cyclic anhydride of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of 4-(4-chlorophenyl)oxane-2,6-dione

4-(4-chlorophenyl)oxane-2,6-dione, also known as 3-(4-chlorophenyl)glutaric anhydride, belongs to the class of cyclic anhydrides. These motifs are prevalent in pharmacologically active molecules and serve as versatile building blocks in organic synthesis. The incorporation of a 4-chlorophenyl substituent introduces specific electronic and steric properties that can significantly influence the molecule's reactivity, bioavailability, and therapeutic efficacy. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide the necessary tools for this rigorous characterization. This guide will detail the expected spectroscopic signatures of 4-(4-chlorophenyl)oxane-2,6-dione and provide the foundational knowledge for its unambiguous identification.

Chemical Structure:

Caption: Molecular structure of 4-(4-chlorophenyl)oxane-2,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-(4-chlorophenyl)oxane-2,6-dione is expected to exhibit distinct signals corresponding to the protons on the oxane ring and the aromatic ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | Doublet (d) | 2H | Ar-H (ortho to Cl) |

| ~ 7.3 | Doublet (d) | 2H | Ar-H (meta to Cl) |

| ~ 3.5 - 3.8 | Multiplet (m) | 1H | H-4 |

| ~ 2.8 - 3.1 | Multiplet (m) | 4H | H-3, H-5 |

Expertise & Experience in Interpretation:

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (~7.0-7.5 ppm). The protons ortho to the chlorine atom will be slightly downfield due to the anisotropic effect of the chlorine, while the meta protons will be slightly upfield. The coupling between these adjacent protons will result in the doublet splitting pattern.

-

Oxane Ring Protons: The proton at the C-4 position (methine proton) will be a multiplet due to coupling with the adjacent methylene protons at C-3 and C-5. Its chemical shift will be influenced by the neighboring aromatic ring and the electron-withdrawing anhydride functionality. The methylene protons at C-3 and C-5 will likely appear as complex multiplets due to diastereotopicity and coupling to the C-4 proton.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (C-2, C-6) |

| ~ 138 | Ar-C (C-1') |

| ~ 135 | Ar-C (C-4') |

| ~ 129 | Ar-CH (C-3', C-5') |

| ~ 128 | Ar-CH (C-2', C-6') |

| ~ 40 - 45 | C-4 |

| ~ 30 - 35 | C-3, C-5 |

Expertise & Experience in Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons of the anhydride group (C-2 and C-6) are expected to be the most downfield signals in the spectrum, typically appearing around 170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbon attached to the chlorine atom (C-4') and the carbon attached to the oxane ring (C-1') will be quaternary and their signals will be less intense. The chemical shifts of the protonated aromatic carbons will be influenced by the position relative to the chlorine atom.

-

Oxane Ring Carbons: The aliphatic carbons of the oxane ring will be found in the upfield region of the spectrum. The C-4 carbon, being attached to the aromatic ring, will be more downfield compared to the C-3 and C-5 methylene carbons.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 4-(4-chlorophenyl)oxane-2,6-dione into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for the identification of functional groups within a molecule.

Predicted IR Spectrum

The IR spectrum of 4-(4-chlorophenyl)oxane-2,6-dione will be dominated by the characteristic absorptions of the cyclic anhydride and the substituted aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1820 - 1780 | Strong | Asymmetric C=O stretch (anhydride) |

| ~ 1760 - 1740 | Strong | Symmetric C=O stretch (anhydride) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| ~ 1250 - 1000 | Strong | C-O-C stretch (anhydride) |

| ~ 850 - 800 | Strong | C-Cl stretch |

Expertise & Experience in Interpretation:

-

Carbonyl Stretching: The most diagnostic feature of a cyclic anhydride is the presence of two strong carbonyl (C=O) stretching bands.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. The positions of these bands can be influenced by ring strain and electronic effects.

-

Aromatic and Aliphatic C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the anhydride linkage is expected in the fingerprint region.

-

C-Cl Stretching: A strong absorption in the lower frequency region of the fingerprint region is indicative of the C-Cl bond.

Experimental Protocol for FTIR Analysis

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-(4-chlorophenyl)oxane-2,6-dione sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum

Molecular Ion Peak:

The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of 4-(4-chlorophenyl)oxane-2,6-dione (C₁₁H₉ClO₃). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pattern:

The fragmentation of 4-(4-chlorophenyl)oxane-2,6-dione is likely to proceed through several key pathways:

-

Loss of CO₂: A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide (CO₂), resulting in a fragment ion at [M - 44]⁺.

-

Loss of CO: Another possible fragmentation is the loss of a carbon monoxide (CO) molecule, leading to a fragment at [M - 28]⁺.

-

Cleavage of the Oxane Ring: The oxane ring can undergo cleavage, leading to various fragment ions.

-

Fragmentation of the Chlorophenyl Group: The chlorophenyl group can also fragment, for example, by loss of a chlorine radical.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation (Direct Infusion ESI):

-

Prepare a dilute solution of 4-(4-chlorophenyl)oxane-2,6-dione (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good ionization efficiency.

-

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain more detailed fragmentation information.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4-(4-chlorophenyl)oxane-2,6-dione. Each technique offers complementary information, allowing for the complete elucidation of the molecule's structure. The predicted spectroscopic data and the experimental protocols detailed in this guide serve as a valuable resource for researchers working with this compound and its analogues, ensuring the quality and integrity of their scientific endeavors.

References

Dihydropyran-2,6-dione Derivatives: A Pharmacological Deep Dive into Synthesis, Mechanism, and Therapeutic Potential

Abstract

The dihydropyranone scaffold, specifically the 5,6-dihydropyran-2-one and related structures, represents a privileged pharmacophore in modern medicinal chemistry.[1] Found in a multitude of natural products and synthetic compounds, these heterocyclic systems exhibit a remarkable breadth of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of dihydropyran-2,6-dione derivatives. We explore the key chemical features that drive their biological efficacy, detail validated experimental protocols for their evaluation, and present a forward-looking perspective on their potential in next-generation drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

The Dihydropyranone Core: A Privileged Scaffold

The dihydropyran-2-one ring is a six-membered heterocyclic lactone. The defining feature of many biologically active derivatives is the α,β-unsaturated carbonyl group within this ring system. This electrophilic center is a key determinant of the molecule's reactivity and its ability to interact with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1] This capacity for covalent modification underpins many of the observed biological effects and makes the scaffold a valuable starting point for the design of targeted inhibitors.[1]

Natural products containing this core structure, such as kawain (anxiolytic), pironetin (immunosuppressive), and rugulactone (anticancer), have long highlighted its therapeutic potential.[1] Synthetic chemistry has further expanded the accessible chemical space, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]

Synthetic Strategies: Accessing Chemical Diversity

The construction of the dihydropyranone ring is a central focus of synthetic organic chemistry. A variety of robust methods have been developed to generate these scaffolds, often with high stereocontrol. Key strategies include:

-

Hetero-Diels-Alder (HDA) Reactions: This cycloaddition approach, particularly using electron-rich dienes like the Brassard diene with aldehydes, provides a powerful and convergent route to highly functionalized dihydropyranones.[4]

-

Intramolecular Cyclization: Methods such as the AgOTf-catalyzed intramolecular cyclization of phenoxyethynyl diols offer mild conditions for forming the lactone ring.[4]

-

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for constructing the cyclic ether core, offering good functional group tolerance.

-

Multi-component Reactions: One-pot procedures, such as the reaction of 4-hydroxy-6-methyl-2-pyrone, an aldehyde, and ethyl cyanoacetate, allow for the rapid assembly of complex dihydropyranopyran derivatives.[5]

The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry, enabling the creation of diverse libraries for biological screening.

Caption: General workflow for synthesis and biological evaluation.

The Spectrum of Biological Activity

Dihydropyranone derivatives have demonstrated efficacy across a wide range of therapeutic areas. The following sections detail their most significant activities, supported by quantitative data.

Anticancer and Anti-Proliferative Activity

This is one of the most extensively studied applications. These compounds often exhibit potent cytotoxicity against various cancer cell lines through mechanisms that include cell cycle arrest and apoptosis induction.[6]

A notable example is the synthetic derivative PY801 , which showed cytotoxicity against colorectal (HCT116) and breast (MCF7) cancer cells with IC₅₀ values lower than the conventional chemotherapy drug cisplatin.[1] Furthermore, PY801 was found to suppress the migration of lung cancer cells, suggesting potential in preventing metastasis.[1] Another series of dihydropyranopyran derivatives has also shown significant anti-proliferative effects against SW-480 and MCF-7 cell lines.[5]

Table 1: Anticancer Activity of Dihydropyranone Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PY801 | HCT116 (Colorectal) | 8.9 | [1] |

| PY801 | MCF7 (Breast) | 9.3 | [1] |

| Dihydropyranopyran (4i) | MCF-7 (Breast) | 34.2 | [5] |

| Dihydropyranopyran (4j) | MCF-7 (Breast) | 26.6 | [5] |

| Dihydropyranopyran (4g) | SW-480 (Colon) | 34.6 | [5] |

| Dihydropyranopyran (4i) | SW-480 (Colon) | 35.9 | [5] |

Antiviral Activity

The dihydropyranone scaffold is present in the FDA-approved HIV-1 protease inhibitor Tipranavir .[1] This validates the core as a viable backbone for designing potent antiviral agents. Research has also demonstrated that certain synthetic derivatives possess activity against the Hepatitis C Virus (HCV).[1]

Antimicrobial Activity

Several derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[6] The mechanism is often linked to the disruption of essential cellular processes through covalent modification of key enzymes.

Other Therapeutic Activities

The biological reach of this scaffold extends to other important areas:

-

Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.[1]

-

Immunosuppressive: The natural product pironetin is a known immunosuppressive agent.[1]

-

CNS Activity: Natural products like kawain exhibit anxiolytic and anticonvulsant properties.[1]

-

Anti-implantation: Some dibenzopyran-6-one derivatives have shown anti-implantation activity, indicating potential as selective estrogen receptor modulators (SERMs).[7]

Core Mechanisms of Action

The diverse biological effects of dihydropyranone derivatives can be traced back to several key molecular mechanisms.

Covalent Inhibition via Michael Addition

The most prominent mechanism is the covalent modification of proteins through a Michael addition reaction. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, reacting with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1] This irreversible binding can inactivate enzymes or disrupt protein-protein interactions that are critical for pathological processes.

Caption: Covalent modification of a protein via Michael addition.

Inhibition of Cell Cycle Kinases

A critical target in cancer therapy is the machinery that governs cell cycle progression. Cyclin-dependent kinases (CDKs) are central to this process. Studies have revealed that dihydropyranopyran derivatives can act as potent inhibitors of CDK2 .[5] By binding to the active site of CDK2, these compounds prevent the phosphorylation of its substrates, leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis in cancer cells.

Caption: Inhibition of the G1/S cell cycle transition by a CDK2 inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for synthesizing and evaluating the biological activity of these derivatives.

Protocol: Synthesis of Dihydropyrano[4,3-b]pyran Derivatives

This protocol is adapted from a validated multi-component reaction strategy.[5]

-

Reactant Preparation: In a round-bottom flask, combine 4-Hydroxy-6-methyl-2-pyrone (1.0 mmol), the desired benzaldehyde derivative (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (0.3 mmol).

-

Solvent Addition: Add a 1:1 mixture of water and ethanol (8 mL).

-

Reaction: Reflux the mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 9:1 chloroform-ethanol.

-

Isolation: Upon completion, cool the flask in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield the pure dihydropyrano[4,3-b]pyran derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[5]

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT116 or MCF7) into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dihydropyranone test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Horizons

Dihydropyran-2,6-dione derivatives have firmly established themselves as a versatile and potent class of bioactive molecules. Their synthetic accessibility and the profound biological effects mediated by well-defined mechanisms of action, such as Michael addition and kinase inhibition, make them exceptionally attractive for drug discovery.

The future of this field lies in several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the dihydropyranone core will continue to yield derivatives with enhanced potency and selectivity for specific biological targets.

-

Target Deconvolution: For compounds with promising phenotypic effects, identifying the precise protein targets will be crucial for understanding their mechanism and potential off-target effects.

-

Advanced Drug Delivery: Formulating these compounds into novel delivery systems could improve their pharmacokinetic profiles, enhance bioavailability, and reduce systemic toxicity.

-

Exploration of New Therapeutic Areas: While oncology and virology are well-explored, the potential of these derivatives in areas like neurodegenerative diseases and metabolic disorders warrants further investigation.

The dihydropyranone scaffold is not merely a chemical curiosity but a validated platform for the development of innovative therapeutics poised to address significant unmet medical needs.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. globaljournals.org [globaljournals.org]

Unlocking New Therapeutic Avenues: A Technical Guide to Potential Therapeutic Targets for Chlorophenyl-Substituted Pyrans

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic compounds. Its inherent structural versatility has made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. The introduction of a chlorophenyl substituent to the pyran core has been shown to significantly modulate the pharmacological properties of these molecules, opening up new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for chlorophenyl-substituted pyrans, with a primary focus on their anticancer, anti-inflammatory, and neuroprotective activities. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols for target identification and validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Chlorophenyl-Substituted Pyrans

The fusion of a pyran ring with a chlorophenyl moiety gives rise to a class of compounds with unique physicochemical properties that often translate into enhanced biological activity. The chlorine atom, through its electron-withdrawing nature and ability to form halogen bonds, can significantly influence the binding affinity and selectivity of these molecules for their biological targets. This has led to the identification of chlorophenyl-substituted pyrans as potent modulators of key signaling pathways implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases. This guide will explore the most promising therapeutic targets identified to date and provide the technical framework for their further investigation.

Anticancer Therapeutic Targets

Chlorophenyl-substituted pyrans have emerged as a promising class of anticancer agents, with several studies highlighting their ability to inhibit tumor growth through the modulation of critical oncogenic signaling pathways.

Protein Kinase B (AKT2/PKBβ): A Key Target in Glioma

The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell survival, proliferation, and metabolism. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been identified as potent inhibitors of AKT2 (PKBβ), a key isoform of the AKT kinase.[1][2][3][4]

One particular compound, designated as 4j , has demonstrated significant inhibitory activity against AKT2.[1][2][4] This compound was shown to inhibit the 3D neurosphere formation in primary patient-derived glioma stem cells and exhibited potent EC50 values against glioblastoma cell lines.[1][4] Importantly, it displayed significantly less cytotoxicity against non-cancerous cells, suggesting a favorable therapeutic window.[1][4]

| Compound | Target | Assay Type | IC50 | Cell Line | EC50 | Reference |

| 4j | AKT2/PKBβ | In vitro kinase assay | 12 µM | GL261 (murine glioblastoma) | Potent (not specified) | [4] |

| 4j | AKT1/PKBα | In vitro kinase assay | 14 µM | - | - | [4] |

The diagram below illustrates the canonical PI3K/AKT signaling pathway and the point of intervention for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

References

- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Executive Summary: This whitepaper provides a comprehensive technical framework for the in silico analysis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a small molecule with a defined chemical structure but limited publicly available biological data. As a Senior Application Scientist, the objective of this guide is to present a robust, multi-stage computational workflow designed to elucidate its potential therapeutic value. By leveraging a suite of advanced modeling techniques, from target prediction and molecular docking to molecular dynamics and ADMET profiling, researchers can generate actionable hypotheses regarding the molecule's mechanism of action, binding affinity, and drug-likeness. This document details not only the protocols for these methodologies but also the scientific rationale underpinning each decision, ensuring a self-validating and scientifically rigorous approach to modern drug discovery.[1][2][3]

Introduction: Rationale for a Computational-First Approach

The compound this compound, also known as 3-(4-chlorophenyl)glutaric anhydride, is a heterocyclic compound featuring a chlorophenyl moiety.[4] Its core structure is C₁₁H₉ClO₃ with a molecular weight of 224.64 g/mol .[5][6] While related pyran and dione structures have shown promise in antimicrobial and antitumor research, the specific biological targets and pharmacokinetic profile of this particular molecule remain largely unexplored.[7][8]

In such scenarios, an in silico, or computational, approach is the most strategic first step.[1][2] It allows for the rapid, cost-effective screening of vast biological and chemical spaces to build a data-driven hypothesis before committing to expensive and time-consuming wet-lab experiments.[2][3] This guide outlines a complete workflow to characterize the molecule's potential from initial structure to final drug-likeness assessment.

Stage 1: Ligand Preparation and Physicochemical Characterization

Before any simulation, the molecule must be accurately represented in a three-dimensional, energy-minimized state. This foundational step ensures that all subsequent calculations are based on a physically realistic conformation.

Protocol 2.1: 3D Structure Generation and Energy Minimization

-

Obtain 2D Representation: Acquire the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: O=C1CC(C2=CC=C(Cl)C=C2)CC(=O)O1.[9]

-

Generate 3D Coordinates: Use a molecular editor such as Avogadro or the online tool SwissADME to convert the SMILES string into a 3D structure.[10]

-

Perform Energy Minimization: Employ a classical mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), to relax the 3D structure. This process adjusts bond lengths and angles to find a low-energy conformation.

-

Save the Structure: Export the final, minimized structure in a .sdf or .mol2 file format for use in subsequent steps.

Data Presentation: Key Physicochemical Properties

The initial computational analysis should include a profile of the molecule's fundamental properties, which are critical indicators of its potential behavior in a biological system.

| Property | Predicted Value | Significance |

| Formula | C₁₁H₉ClO₃ | Defines the elemental composition.[4][5] |

| Molecular Weight | 224.64 g/mol | Influences diffusion and absorption; within Lipinski's Rule of Five (<500).[6][11] |

| LogP (Octanol/Water) | 2.21 | Measures lipophilicity, affecting membrane permeability.[11] |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond; influences solubility and binding.[11] |

| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. |

| Molar Refractivity | 56.25 cm³ | Relates to molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Predicts transport properties, such as intestinal absorption and BBB penetration. |

Data synthesized from chemical databases and predictive modeling tools like SwissADME.[10][12]

Stage 2: Target Identification via Ligand-Based Pharmacophore Mapping

With no known biological target, the next logical step is to predict potential protein interactions. This can be achieved using the "similarity principle," which posits that structurally similar molecules often share common biological targets.

Methodology 3.1: Reverse Pharmacophore Screening

Web servers like SwissTargetPrediction leverage vast databases of known ligand-protein interactions.[12] By submitting the structure of our query molecule, the server screens it against these databases to identify proteins whose known ligands are structurally or electrostatically similar. This provides a ranked list of the most probable macromolecular targets, forming the basis for our docking hypotheses.

Visualization: Target Prediction Workflow

The following diagram illustrates the streamlined process of identifying potential biological targets from a chemical structure.

Caption: Workflow for ligand-based target identification.

Stage 3: Structure-Based Analysis via Molecular Docking

Once a list of potential targets is generated, molecular docking is used to predict how the ligand binds to each protein's active site and to estimate the strength of this interaction.[13][14] This is a pivotal step in structure-based drug design.[15]

Protocol 4.1: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the 3D crystal structure of a high-probability target protein (e.g., a specific kinase or enzyme) from the Protein Data Bank (PDB).

-

Using software like PyMOL or UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in the .pdbqt format required by AutoDock Tools.

-

-

Ligand Preparation:

-

Load the energy-minimized .mol2 file of this compound into AutoDock Tools.

-

Define rotatable bonds and assign charges.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the entire binding site (active site) of the target protein. The dimensions should be sufficient to allow the ligand to rotate and translate freely within the site.

-

-

Execution and Analysis:

-

Run the AutoDock Vina simulation. The algorithm will exhaustively sample different conformations (poses) of the ligand within the grid box.

-

Analyze the output. Vina provides a binding affinity score (in kcal/mol) for the top poses. A more negative score indicates a stronger predicted interaction.[14]

-

Visualize the best-scoring pose in complex with the protein to identify key interactions, such as hydrogen bonds or hydrophobic contacts.

-

Data Presentation: Hypothetical Docking Results

This table illustrates how results from docking against several predicted targets would be summarized.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 2CBE | -8.2 | HIS94, HIS96, THR199 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.5 | ARG120, TYR355, SER530 |

| p38 MAP Kinase | 3HEC | -8.9 | LYS53, MET109, ASP168 |

| HIV-1 Protease | 1HVR | -7.8 | ASP25, ILE50, ILE84 |

Stage 4: Dynamic Validation with Molecular Dynamics (MD) Simulation

Molecular docking provides a static picture of binding.[16] To assess the stability and dynamic behavior of the ligand-protein complex over time, a Molecular Dynamics (MD) simulation is essential.[17][18][19] MD simulates the physical movements of atoms and molecules, providing deeper insights into the interaction's stability in a more biologically relevant, solvated environment.[16][20]

Protocol 5.1: General MD Simulation Workflow (using GROMACS)

-

System Preparation: Use the best-scoring docked complex from Stage 4 as the starting structure.

-

Force Field Application: Apply a suitable force field (e.g., AMBER, CHARMM) to both the protein and the ligand.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and achieve a physiological salt concentration.

-

Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

-

Equilibration: Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

-

Production Run: Run the main simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

Trajectory Analysis: Analyze the output to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the starting position. A stable plateau indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

Visualization: MD Simulation Workflow

This diagram outlines the sequential steps involved in setting up and running an MD simulation.

Caption: Standard workflow for Molecular Dynamics (MD) simulation.

Stage 5: Predicting Drug-Likeness and Safety with ADMET Analysis

A compound's efficacy is determined by both its binding affinity and its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical final step to assess a molecule's potential to become a viable drug.[21]

Methodology 6.1: ADMET Profiling with Web Servers

Free and accessible web servers like SwissADME and pkCSM provide robust, validated models for predicting a wide range of ADMET properties.[22][23][24] By inputting the molecule's SMILES string, these platforms can rapidly generate a comprehensive profile of its likely behavior in vivo.

Data Presentation: Predicted ADMET Profile

This table summarizes the kind of data generated from an ADMET analysis, providing a holistic view of the molecule's drug-like potential.

| Category | Property | Prediction | Interpretation |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | Can cross the Blood-Brain Barrier; relevant for CNS targets. | |

| Distribution | P-gp Substrate | No | Not likely to be actively pumped out of cells by P-glycoprotein. |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of a majority of common drugs. | |